3,6-Dibromo-8-nitroquinoline
Overview
Description
3,6-Dibromo-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a nitro group at the 8th position on the quinoline ring. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dibromo-8-nitroquinoline can be synthesized through the direct halogenation of 8-nitroquinoline. The process involves the use of N-halosuccinimide in acetic acid as the halogenating agent . The reaction conditions typically require the mixture to be stirred at room temperature or slightly elevated temperatures to ensure complete halogenation.
Another method involves the halogenation of 6-halo-8-nitroquinoline, which is prepared via a Skraup reaction . The nitro group can be reduced to an amino group, which is then hydrolyzed to form the phenol in 70% sulfuric acid at 220°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-8-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group formed from the reduction of the nitro group can be further oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Reduction: Formation of 3,6-dibromo-8-aminoquinoline.
Oxidation: Formation of quinoline derivatives with different oxidation states.
Scientific Research Applications
3,6-Dibromo-8-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Biological Studies: Investigated for its antifungal and antimicrobial properties.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: Acts as a ligand in the formation of metal complexes for various catalytic and industrial applications.
Mechanism of Action
The mechanism of action of 3,6-dibromo-8-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The bromine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-8-nitroquinoline: Similar in structure but with chlorine atoms instead of bromine.
8-Nitroquinoline: Lacks the halogen substituents.
3-Bromo-8-nitroquinoline: Contains only one bromine atom at the 3rd position.
Uniqueness
3,6-Dibromo-8-nitroquinoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dual bromination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications compared to its mono-brominated or non-halogenated counterparts .
Properties
IUPAC Name |
3,6-dibromo-8-nitroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(11)4-12-9(5)8(3-6)13(14)15/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUGRVFNDYPHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.